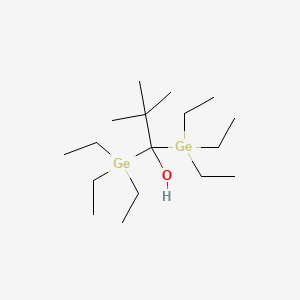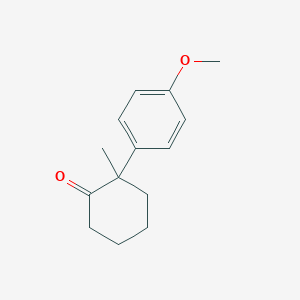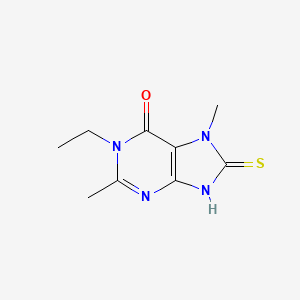
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an ethyl group, two methyl groups, and a sulfanylidene group attached to the purine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl iodide in the presence of a base such as potassium carbonate. The methyl groups can be introduced through methylation reactions using methyl iodide. The sulfanylidene group is often introduced via a thiolation reaction using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a purine derivative.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the sulfanylidene group.
Substitution: Various alkyl or aryl-substituted purine derivatives.
Applications De Recherche Scientifique
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanylidene group may play a crucial role in these interactions by forming covalent bonds with the target molecules. The ethyl and methyl groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
- 1-Ethyl-2,6-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
- 1-Ethyl-2,7-dimethyl-8-oxanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
Uniqueness
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
83334-80-9 |
|---|---|
Formule moléculaire |
C9H12N4OS |
Poids moléculaire |
224.29 g/mol |
Nom IUPAC |
1-ethyl-2,7-dimethyl-8-sulfanylidene-9H-purin-6-one |
InChI |
InChI=1S/C9H12N4OS/c1-4-13-5(2)10-7-6(8(13)14)12(3)9(15)11-7/h4H2,1-3H3,(H,11,15) |
Clé InChI |
SUQXSPQSFBHWIG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC2=C(C1=O)N(C(=S)N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


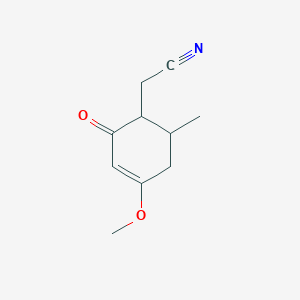
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
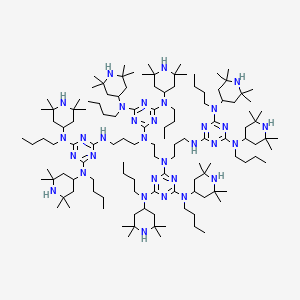
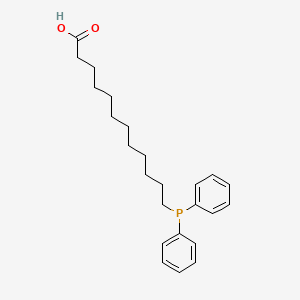

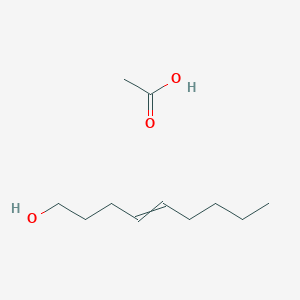
![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)


![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
